4-amino-N-[2-(dimethylamino)ethyl]benzamide
Overview
Description
4-amino-N-[2-(dimethylamino)ethyl]benzamide (4-ADB) is a small molecule that has been studied extensively in the scientific research field. It is a derivative of the aminobenzoic acid family and has been used for a variety of applications, including medicinal chemistry, drug discovery, and biochemistry. 4-ADB has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. Additionally, 4-ADB has been studied for its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer’s disease, and HIV/AIDS.
Scientific Research Applications
Synthesis of Complexes
The compound can be used to synthesize ion-associate complexes. For instance, a complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (dimethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . This process is part of green chemistry and is carried out at room temperature .
Antibacterial Activity
The synthesized complex of 4-amino-N-[2 (dimethylamino)ethyl]benzamide has shown good antibacterial activity. The results revealed that the complex has good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .
Computational Study
The compound has been studied using density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . The ground state electronic characteristics of the complex configurations were computed, and a strong correlation was found between the observed and theoretical 1 H-NMR .
Spectroscopic Characterization
The synthesized complex of 4-amino-N-[2 (dimethylamino)ethyl]benzamide can be characterized by various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicate the formation of ion-associate or ion-pair complex .
UV Absorption
The UV absorption peak of the UV cutoff edge was detected for both configurations of the complex . This property can be useful in various applications such as in the field of photovoltaics and optoelectronics.
Bioactive Molecule Interaction
The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of 4-amino-N-[2-(dimethylamino)ethyl]benzamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, its stability, and its overall effectiveness . .
properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXIUIPADQFJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330247 | |
Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
CAS RN |
188758-93-2 | |
Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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